molecular formula C26H29NO9 B1664541 13-Deoxycarminomycin CAS No. 76034-18-9

13-Deoxycarminomycin

Cat. No. B1664541
CAS RN: 76034-18-9
M. Wt: 499.5 g/mol
InChI Key: UHYFCDBUKBJSFA-IZLYCFEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-Deoxycarminomycin is a cytotoxic anthracycline antibiotic produced by Streptomyces peucetius var. carminatus . It has a molecular formula of C26H29NO9 and a molecular weight of 499.5 .


Synthesis Analysis

The synthesis of 13-Deoxycarminomycin involves various biochemical reactions. For instance, DnrD converts aklanonic acid methylester to aklaviketone, and DnrC is a methyltransferase that converts aklanonic acid to aklanonic acid methylester .


Molecular Structure Analysis

The molecular structure of 13-Deoxycarminomycin includes 69 bonds in total: 40 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 5 six-membered rings, 3 ten-membered rings, 2 aromatic ketones, 1 primary aliphatic amine, 2 hydroxyl groups, 3 aromatic hydroxyls, 1 secondary alcohol, and 1 tertiary alcohol .


Chemical Reactions Analysis

The chemical reactions involved in the formation of 13-Deoxycarminomycin are complex and involve multiple steps. For instance, the dnrP gene product, which is homologous to known esterases, may catalyze the conversion of 10-carbomethoxy-13-deoxycarminomycin to its 10-carboxy derivative .


Physical And Chemical Properties Analysis

13-Deoxycarminomycin has a density of 1.6±0.1 g/cm3, a boiling point of 713.1±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.4 mmHg at 25°C. It also has an enthalpy of vaporization of 109.4±3.0 kJ/mol and a flash point of 385.0±32.9 °C .

Scientific Research Applications

Antibiotic Properties

13-Deoxycarminomycin is investigated for its potential antibiotic properties. A study identified 13-deoxytetrodecamycin, a molecule related to tetrodecamycin, which shows potent bioactivity against Gram-positive pathogens, including multidrug-resistant Staphylococcus aureus. This highlights its potential as a novel antibacterial agent (Gverzdys et al., 2015).

Biosynthetic Pathways

The biosynthesis of compounds related to 13-Deoxycarminomycin, such as 13-deoxytetrodecamycin, involves complex pathways. The biosynthetic genes responsible for its production were identified in the Streptomyces sp. strain WAC04657. This discovery could lead to further understanding and potential manipulation of these pathways for medical applications (Gverzdys & Nodwell, 2016).

Implications in Drug Resistance

Research on derivatives of 13-Deoxycarminomycin, such as 6′-deoxy-bleomycin Z, focuses on overcoming drug resistance. A study demonstrated strain improvement for enhanced production of 6′-deoxy-bleomycin, a derivative with improved antitumor activity. This signifies the importance of 13-Deoxycarminomycin derivatives in developing next-generation anticancer drugs (Zhu et al., 2018).

Potential in Treating Genetic Diseases

Some derivatives of 13-Deoxycarminomycin show promise in treating genetic diseases. For instance, leucyl-3-epi-deoxynegamycin, a derivative, exhibited potent readthrough activity against premature termination codons in genetic disorders. This suggests a potential application in treating hereditary diseases caused by nonsense mutations (Taguchi et al., 2017).

Antitumor Mechanisms

13-Deoxytedanolide, another derivative, has been studied for its antitumor mechanisms. It was found to induce a ribotoxic stress response that activates protein kinases, leading to apoptosis in tumor cells. This discovery provides insights into how this class of compounds could be used in cancer therapy (Lee et al., 2006).

Safety And Hazards

The safety data sheet for 13-Deoxycarminomycin suggests that it is a cytotoxic compound and should be handled with care . It is recommended to use it only for research and development under the supervision of a technically qualified individual .

properties

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO9/c1-3-26(34)8-12-18(15(9-26)36-16-7-13(27)21(29)10(2)35-16)25(33)20-19(23(12)31)22(30)11-5-4-6-14(28)17(11)24(20)32/h4-6,10,13,15-16,21,28-29,31,33-34H,3,7-9,27H2,1-2H3/t10-,13-,15-,16-,21+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYFCDBUKBJSFA-JYFLSIMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70997377
Record name 3-Ethyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70997377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13-Deoxycarminomycin

CAS RN

76034-18-9
Record name (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-ethyl-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-5,12-naphthacenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76034-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70997377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-Deoxycarminomycin
Reactant of Route 2
Reactant of Route 2
13-Deoxycarminomycin
Reactant of Route 3
13-Deoxycarminomycin
Reactant of Route 4
13-Deoxycarminomycin
Reactant of Route 5
13-Deoxycarminomycin
Reactant of Route 6
13-Deoxycarminomycin

Citations

For This Compound
51
Citations
G Cassinelli, S Forenza, G Rivola… - Journal of natural …, 1985 - ACS Publications
… new antitumor antibiotic, 13-deoxycarminomycin (3), has been isolated from the … presented, the new biosynthetic anthracycline was identified as 13-deoxycarminomycin (3). …
Number of citations: 24 pubs.acs.org
ML Dickens, ND Priestley, WR Strohl - Journal of bacteriology, 1997 - Am Soc Microbiol
… by DauP to 10-carboxy-13-deoxycarminomycin (CDOC) and 10-… of DauP and DauK to 13-deoxycarminomycin (DOC) and 13-… Only trace amounts of 13-deoxycarminomycin were pro…
Number of citations: 90 journals.asm.org
RJ Walczak, ML Dickens, ND Priestley… - Journal of …, 1999 - Am Soc Microbiol
… to suggest that 13-deoxycarminomycin catalysis would proceed … of 13-deoxycarminomycin for this study (data not shown). … -carboxy-13-deoxycarminomycin, 13-deoxycarminomycin, 13-…
Number of citations: 74 journals.asm.org
K Madduri, CR Hutchinson - Journal of bacteriology, 1995 - Am Soc Microbiol
… The deduced dnrP gene product, homologous to known esterases, may catalyze the conversion of 10-carbomethoxy-13-deoxycarminomycin to its 10-carboxy derivative. The dnrKPQS …
Number of citations: 83 journals.asm.org
CWEE LIEW, MAYL LEONG… - Microbial Diversity In Asia …, 2001 - books.google.com
… 10-carboxy-13-deoxycarminomycin (CDOC) is formed from RHOD. 13-deoxycarminomycin and 13dihydrocarminomycin (DHC) are subsequently formed from CDOC. Carminomycin …
Number of citations: 1 books.google.com
Y Wang, J Niemi, K Airas, K Ylihonko, J Hakala… - … et Biophysica Acta (BBA …, 2000 - Elsevier
… with 10-carbomethoxy-13-deoxycarminomycin esterase of Streptomyces peucetius and … for the conversion of 10-carbomethoxy-13-deoxycarminomycin to its 10-carboxy derivative [4], [12…
Number of citations: 23 www.sciencedirect.com
N Lomovskaya, SL Otten, Y Doi-Katayama… - Journal of …, 1999 - Am Soc Microbiol
… The main route from 13-deoxycarminomycin to DNR is depicted by the solid arrows, and a … together with the product of dnrV to convert 13-deoxycarminomycin or 13-deoxy-DNR to DNR …
Number of citations: 187 journals.asm.org
S Malla, NP Niraula, K Liou, JK Sohng - Research in microbiology, 2010 - Elsevier
… to aklanonic acid methyl ester and conversion of 13-deoxycarminomycin to 13-deoxy-DNR, … the formation of RHO, whereas conversion of 13-deoxycarminomycin to 13-deoxy-DNR at …
Number of citations: 39 www.sciencedirect.com
A Vasanthakumar, K Kattusamy… - Journal of Basic …, 2013 - Wiley Online Library
… An esterase DnrP/DauP demethylates rhodomycin-D and converts it into 13-deoxycarminomycin 18. This is followed by hydroxylation, oxidation and methylation of the former …
Number of citations: 33 onlinelibrary.wiley.com
N KOMESHIMA, T TSURUO… - The Journal of …, 1988 - jstage.jst.go.jp
Materials and Methods Drugs The following compounds were prepared in our laboratory: MX2 (1); MX (2); MY5 (3); 3'-deamino-S'-morpholinocarminomycin (4); 3/-deamino-3/-…
Number of citations: 26 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.